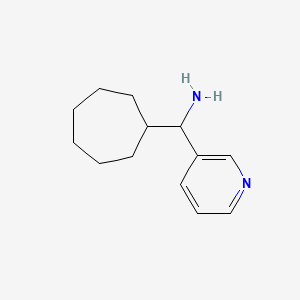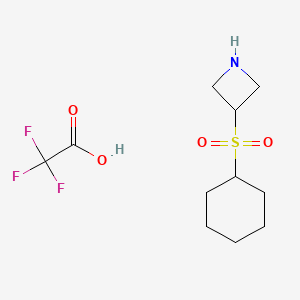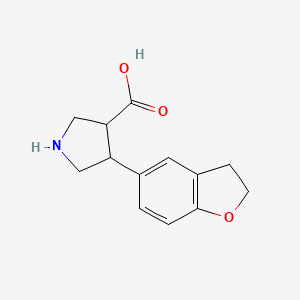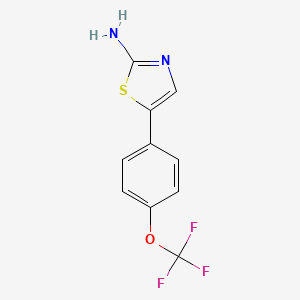
5-(4-(Trifluoromethoxy)phenyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(Trifluoromethoxy)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a trifluoromethoxyphenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Trifluoromethoxy)phenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction generally starts with the condensation of α-haloketones with thiourea in the presence of a base. For this specific compound, the starting materials include 4-(trifluoromethoxy)benzaldehyde and thiourea .
Step 1: Condensation of 4-(trifluoromethoxy)benzaldehyde with thiourea in ethanol under reflux conditions to form the intermediate.
Step 2: Cyclization of the intermediate in the presence of a base such as potassium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
5-(4-(Trifluoromethoxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in chloroform.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
科学的研究の応用
5-(4-(Trifluoromethoxy)phenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and apoptosis. The trifluoromethoxy group enhances its binding affinity to these targets, leading to increased potency and selectivity .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
5-(4-(Trifluoromethoxy)phenyl)thiazol-2-amine is unique due to the presence of the trifluoromethoxy group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold for drug development, offering improved pharmacokinetic properties compared to other thiazole derivatives .
特性
分子式 |
C10H7F3N2OS |
|---|---|
分子量 |
260.24 g/mol |
IUPAC名 |
5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)16-7-3-1-6(2-4-7)8-5-15-9(14)17-8/h1-5H,(H2,14,15) |
InChIキー |
VVKGPZQHCUSFRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(S2)N)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


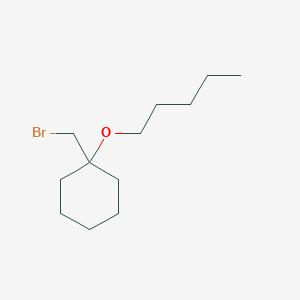
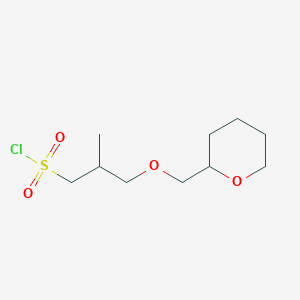
![3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13478828.png)
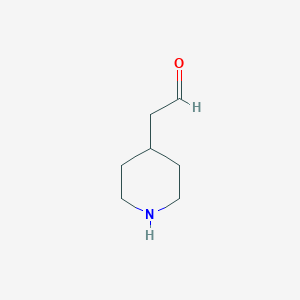
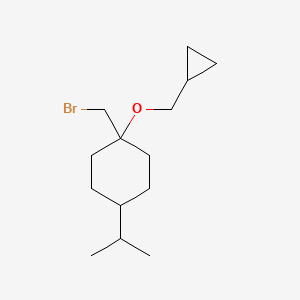
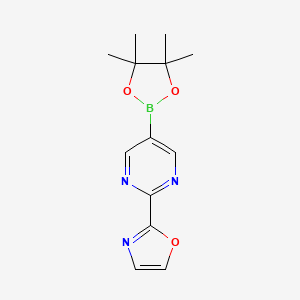
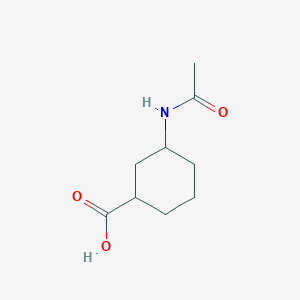
![rac-(1R,4S,5S)-4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13478875.png)

![tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate](/img/structure/B13478883.png)
